molecular formula C9H14ClNO2 B12408935 (R)-(-)-Phenylephrine-2,4,6-D3 hcl

(R)-(-)-Phenylephrine-2,4,6-D3 hcl

Cat. No.: B12408935
M. Wt: 206.68 g/mol
InChI Key: OCYSGIYOVXAGKQ-TVZTYWMASA-N
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Description

Phenylephrine-2,4,6-d3 (hydrochloride) is a deuterium-labeled derivative of Phenylephrine hydrochloride. It is a selective alpha-1 adrenergic receptor agonist, which means it primarily stimulates alpha-1 adrenergic receptors. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise quantitation in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylephrine-2,4,6-d3 (hydrochloride) involves the incorporation of deuterium atoms at specific positions on the phenylephrine molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of Phenylephrine-2,4,6-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Phenylephrine-2,4,6-d3 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenylephrine-2,4,6-d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Phenylephrine-2,4,6-d3 (hydrochloride) exerts its effects by selectively binding to alpha-1 adrenergic receptors. This binding leads to:

The molecular targets involved include the alpha-1D, alpha-1B, and alpha-1A adrenergic receptors .

Comparison with Similar Compounds

Phenylephrine-2,4,6-d3 (hydrochloride) can be compared with other similar compounds such as:

Phenylephrine-2,4,6-d3 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

206.68 g/mol

IUPAC Name

2,4,6-trideuterio-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i3D,4D,5D;

InChI Key

OCYSGIYOVXAGKQ-TVZTYWMASA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1[C@H](CNC)O)[2H])O)[2H].Cl

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Origin of Product

United States

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